N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Sulfonamide Pharmacophore

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide (CAS 6273-16-1) is a synthetic benzothiazole derivative with the molecular formula C18H18FN3O4S2 and a molecular weight of 423.48 g/mol. The compound features a benzothiazole core substituted at the 6-position with a sulfamoyl (-SO2NH2) group and at the N-3 position with a 2-ethoxyethyl chain, conjugated via an exocyclic imine (ylidene) linkage to a 2-fluorobenzamide moiety.

Molecular Formula C18H18FN3O4S2
Molecular Weight 423.5 g/mol
CAS No. 6273-16-1
Cat. No. B14725600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide
CAS6273-16-1
Molecular FormulaC18H18FN3O4S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H18FN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)
InChIKeyLWOFWORVXFGTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide (CAS 6273-16-1): Structural and Physicochemical Baseline


N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide (CAS 6273-16-1) is a synthetic benzothiazole derivative with the molecular formula C18H18FN3O4S2 and a molecular weight of 423.48 g/mol . The compound features a benzothiazole core substituted at the 6-position with a sulfamoyl (-SO2NH2) group and at the N-3 position with a 2-ethoxyethyl chain, conjugated via an exocyclic imine (ylidene) linkage to a 2-fluorobenzamide moiety . The measured density is 1.46 g/cm³, with a predicted boiling point of 633.5 °C at 760 mmHg . This combination of a hydrogen-bond-capable sulfamoyl zinc-binding group (ZBG), a lipophilic ethoxyethyl side chain, and a fluorinated benzamide terminus defines its potential as a pharmacologically relevant scaffold, particularly where modulation of metalloenzyme activity is desired .

Why Interchanging 6-Sulfamoyl-Benzothiazole Analogs Risks Functional Divergence: The Case for CAS 6273-16-1


Generic substitution among benzothiazole-6-sulfonamides is not functionally conservative because minor structural permutations at the N-3 side chain and the exocyclic amide terminus profoundly alter both the physicochemical profile and the biological target engagement . For example, the 2-ethoxyethyl substituent on CAS 6273-16-1 introduces a flexible, hydrogen-bond-accepting ether chain, which is absent in N-allyl or N-methyl analogs, affecting logP, aqueous solubility, and the spatial orientation of the benzamide warhead within a binding pocket . Concurrently, the 2-fluoro substituent on the benzamide ring alters the electron density and conformation of the carboxamide linkage compared to unsubstituted or 4-fluoro analogs, directly impacting the compound's ability to coordinate catalytic zinc ions in metalloenzymes such as carbonic anhydrases . These cumulative differences mean that a seemingly similar benzothiazole sulfonamide will not recapitulate the same binding kinetics, isoform selectivity, or cellular activity profile, making direct replacement without empirical validation a source of experimental irreproducibility in both biochemical assays and cellular models .

Quantitative Differentiation Evidence for N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide (CAS 6273-16-1)


Carbonic Anhydrase Inhibition Potency: Scaffold-Level Benchmarking Against Acetazolamide

The benzothiazole-6-sulfonamide scaffold to which CAS 6273-16-1 belongs has been systematically evaluated for human carbonic anhydrase (hCA) I and II inhibition. In a study of 10 secondary sulfonamide derivatives containing the benzothiazole scaffold (compounds 1–10), Ki values against hCA I ranged from 0.052 ± 0.022 μM to 0.971 ± 0.280 μM, and against hCA II from 0.025 ± 0.010 μM to 0.682 ± 0.335 μM . Several compounds in this series inhibited the enzyme more potently than the clinical standard acetazolamide (AAZ). While direct data for CAS 6273-16-1 are not available in this dataset, the compound's 6-sulfamoyl group provides the essential zinc-binding pharmacophore required for CA inhibition, and its 2-fluorobenzamide terminus may further influence potency and isoform selectivity as observed in structurally related 2-fluorobenzamide CA inhibitors (PDB 1G45) .

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Sulfonamide Pharmacophore

Anticancer Activity of Benzothiazole-Sulfonamide Hybrids: Comparative IC50 Landscape

A recent study evaluated a series of sulphonamido-benzothiazole hybrids (12a–j) against a panel of human cancer cell lines including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) using the MTT assay with etoposide as a reference drug . Across the series, IC50 values ranged from 0.012 ± 0.0044 μM to 12.7 ± 5.38 μM, with six compounds (20a, 20b, 20c, 20g, 20i, 20j) displaying significant anticancer activity comparable to or exceeding that of etoposide (IC50 1.91 ± 0.84 μM to 3.08 ± 0.135 μM) . CAS 6273-16-1, with its 6-sulfamoyl-benzothiazole core, belongs to this pharmacophore class known to interfere with cancer-relevant targets such as carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumors .

Anticancer Agent Cytotoxicity Assay Benzothiazole Hybrid

Enzyme Target Engagement Profile: Benchmarking Against Structurally Related 6-Sulfamoyl-Benzothiazole Analogs in BindingDB

BindingDB contains curated enzyme inhibition data for a closely related analog: 3-chloro-N-(3-allyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide (BDBM82737). This compound, which shares the identical 6-sulfamoyl-benzothiazol-2-ylidene core with CAS 6273-16-1 but differs at the N-3 substituent (allyl vs. ethoxyethyl) and the amide terminus (3-chloro-benzothiophene vs. 2-fluoro-benzamide), showed an IC50 of 4,390 nM (4.39 μM) against the 26S proteasome non-ATPase regulatory subunit 14 and 12,500 nM (12.5 μM) against the melanocortin receptor 4 . This demonstrates that the 6-sulfamoyl-benzothiazol-2-ylidene scaffold can engage diverse protein targets at micromolar concentrations, and the differing N-3 and amide substituents between BDBM82737 and CAS 6273-16-1 are the key structural variables that will dictate target specificity and potency .

Enzyme Inhibition BindingDB Proteasome Inhibitor

Optimal Research and Industrial Application Scenarios for N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide (CAS 6273-16-1)


Carbonic Anhydrase Isoform Selectivity Profiling

CAS 6273-16-1 is optimally deployed as a tool compound in carbonic anhydrase (hCA) inhibitor discovery programs. The 6-sulfamoyl group provides the canonical zinc-binding warhead, while the 2-fluoro-benzamide and ethoxyethyl substituents are expected to modulate isoform selectivity across the 15 human CA isoforms, including the tumor-associated isoforms hCA IX and XII. Procurement is recommended for laboratories performing CA inhibition assays (esterase activity or stopped-flow CO2 hydration) to establish structure-activity relationships beyond what is achievable with the standard acetazolamide scaffold . The compound's physicochemical properties (cLogP, solubility) can be compared head-to-head with simpler N-alkyl benzothiazole sulfonamides to assess the impact of the ethoxyethyl chain on membrane permeability and cellular CA inhibition .

Anticancer Screening Library Expansion

The benzothiazole-6-sulfonamide chemotype has demonstrated nanomolar anticancer activity (IC50 as low as 12 nM) in breast, lung, and prostate cancer cell lines . CAS 6273-16-1 is a structurally differentiated member of this class, offering a unique 2-fluoro-benzamide terminus and ethoxyethyl N-3 side chain not present in published anticancer series. This compound is suitable for inclusion in diversity-oriented screening decks targeting the NCI-60 panel or other oncology-focused cell line panels to identify tumor-type-specific vulnerabilities. Its activity can be benchmarked against etoposide and doxorubicin as standard-of-care comparators, and hits can be followed up with in vivo xenograft studies if potency is confirmed .

Metalloenzyme Inhibitor Pharmacophore Mapping

CAS 6273-16-1 serves as an informative probe for mapping the pharmacophoric requirements of zinc-dependent metalloenzymes beyond carbonic anhydrases, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and endothelial lipase (EL). The sulfamoyl group and the 2-fluorobenzamide carbonyl both have the potential to coordinate the catalytic zinc ion, while the benzothiazole core occupies the S1' hydrophobic pocket in MMPs . The compound can be screened against a panel of recombinant metalloenzymes to establish its selectivity fingerprint, and the data can guide the rational design of dual-target inhibitors. The availability of the close analog BDBM82737 with published target engagement data (26S proteasome IC50 = 4.39 μM) provides a direct structural comparator for assessing how the N-3 ethoxyethyl modification reshapes the target selectivity landscape .

Physicochemical and Stability Profiling in Preformulation

The compound's measured density (1.46 g/cm³), predicted boiling point (633.5 °C), and flash point (337 °C) provide a baseline for procurement decisions related to handling, storage, and formulation . The ethoxyethyl side chain is expected to enhance aqueous solubility relative to N-alkyl analogs, while the fluorine substituent on the benzamide ring may improve metabolic stability by blocking CYP450-mediated hydroxylation at the ortho position. Laboratories procuring this compound for in vivo studies should perform comparative solubility (shake-flask), logP (HPLC-derived), and microsomal stability (mouse/human liver microsomes) assays against the N-methyl and N-allyl analogs to quantify the advantages conferred by the ethoxyethyl and 2-fluoro modifications .

Quote Request

Request a Quote for N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.